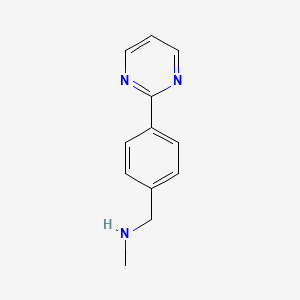

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine" is a chemical structure that is part of a broader class of compounds that have been synthesized for various biological activities. The papers provided discuss several related compounds with similar structural motifs, such as pyrimidinyl and phenyl groups, which are often synthesized for their potential biological activities, including antifilarial, antidepressant-like, herbicidal, and antiproliferative effects .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of benzenamines with N-cyanoguanidine, followed by condensation with other intermediates such as ethyl 4,4,4-trifluoro-3-oxobutanoate or beta-keto esters. These reactions yield intermediate guanidines, which are then further modified to produce the desired compounds . Other methods include three-component condensation reactions or coupling reactions between different aromatic and heteroaromatic components . The synthesis routes are designed to introduce various functional groups that can influence the biological activity of the compounds.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various analytical techniques such as IR, MS, 1H NMR, and elemental analysis. X-ray diffraction is also used to determine the crystal structure of some compounds, providing detailed information about the arrangement of atoms within the molecule . The molecular structure is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often complex and require careful control of reaction conditions. For example, chlorination and condensation reactions are used to introduce specific functional groups into the molecule . Thermal rearrangement is another reaction used to modify the structure of pyrimidine derivatives, which can influence the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, metabolic stability, and penetration through biological membranes, are important for their potential as drug candidates. For instance, compound 17 from paper has high solubility, metabolic stability, and does not block certain isoenzymes or P-glycoprotein, indicating favorable drug-like properties. The compounds' properties are often optimized to enhance their activity and selectivity towards biological targets.

Biological Activity Analysis

The biological activities of these compounds are diverse and include antifilarial, antidepressant-like, herbicidal, and antiproliferative effects. The antifilarial activity of some guanidines is discussed with a focus on structure-activity relationships . The aryloxyethyl derivatives of methanamine show potent antidepressant-like activity by acting as biased agonists of serotonin 5-HT1A receptors . Some compounds exhibit weak herbicidal activity , while others show marked inhibition against various cancer cell lines, indicating promising anticancer activity .

Aplicaciones Científicas De Investigación

Synthesis and Docking Studies

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine has been involved in synthesis research. A study by Bommeraa, Merugu, & Eppakayala (2019) developed a simple method for synthesizing related compounds and carried out docking studies to understand their interactions at the molecular level.

Photocytotoxicity and Cellular Imaging

Research by Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine. These complexes displayed significant photocytotoxicity in red light and were studied for cellular imaging applications.

Analytical Separation Techniques

In the context of analytical chemistry, Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for compounds including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrating the compound’s relevance in analytical separations.

Schiff Bases Synthesis

A study on Schiff bases synthesis by Pandey & Srivastava (2011) included compounds related to N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. These compounds showed potential anticonvulsant activity, suggesting their relevance in medicinal chemistry.

Anticancer Activity

Research into anticancer applications was conducted by Mbugua et al. (2020), who synthesized and evaluated new palladium and platinum complexes based on Schiff bases, including R-(pyridin-2-yl)methanamine derivatives. These complexes displayed significant anticancer activity against various human cancer cell lines.

Bone Formation Agonists

A high-throughput screening campaign led to the discovery of a compound targeting the Wnt beta-catenin system, related to N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine. This compound, studied by Pelletier et al. (2009), increased trabecular bone formation rate, highlighting its potential in treating bone disorders.

Luminescent Metal Complexes

A study by Shakirova et al. (2018) synthesized Ir(III) luminescent complexes using ligands related to N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine, exploring their photophysical properties and potential in optoelectronic applications.

Propiedades

IUPAC Name |

N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVUAYHEYROLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640274 |

Source

|

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine | |

CAS RN |

886851-48-5 |

Source

|

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)